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Introduction
Single-molecule imaging has emerged as a powerful technique to unravel complex biological

processes by observing individual molecules in real-time. This approach provides insights into

molecular heterogeneity, conformational dynamics, and reaction kinetics that are often

obscured in ensemble measurements. The choice of fluorescent probes is critical for the

success of these experiments. 5-Carboxy-X-rhodamine (5-ROX) is a bright and photostable

fluorophore belonging to the rhodamine family of dyes, making it a suitable candidate for

single-molecule studies, particularly as an acceptor in Förster Resonance Energy Transfer

(FRET) experiments.[1] This document provides detailed application notes and protocols for

performing single-molecule imaging experiments using 5-ROX.

Properties of 5-ROX
5-ROX is a versatile fluorescent dye with photophysical properties well-suited for single-

molecule imaging. Its high molar absorptivity and quantum yield contribute to its brightness, a

key parameter for detecting single fluorophores.[1] Rhodamine dyes, in general, are known for

their photostability and resistance to photobleaching over a wide pH range.[1]
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Property Value Reference

Excitation Maximum (λ_ex) ~570-580 nm [1]

Emission Maximum (λ_em) ~595-604 nm [1]

Molar Extinction Coefficient (ε) ~85,000 - 92,000 M⁻¹cm⁻¹

Quantum Yield (Φ) ~0.94 [1]

Molecular Weight ~534.61 g/mol

Reactive Form for Labeling
N-hydroxysuccinimidyl (NHS)

ester, Carboxylic acid
[2]

Reactivity
Primary amines (N-terminus,

Lysine residues)
[2]

Solubility DMSO, DMF, Methanol

Applications in Single-Molecule Imaging
5-ROX is predominantly used as an acceptor fluorophore in single-molecule FRET (smFRET)

experiments.[3] smFRET is a technique that measures the efficiency of energy transfer from an

excited donor fluorophore to a nearby acceptor fluorophore. This efficiency is exquisitely

sensitive to the distance between the two dyes, typically in the range of 2-10 nm, making it a

"molecular ruler" for studying:

Protein conformational dynamics: Observing the folding and unfolding of proteins, as well as

ligand-induced conformational changes.[4][5][6]

Protein-protein interactions: Detecting the association and dissociation of protein complexes.

[7][8][9]

Nucleic acid dynamics: Studying the structure and conformational changes of DNA and RNA.

[4][10]

A common and effective FRET pair for smFRET studies is Cyanine3 (Cy3) as the donor and 5-
ROX as the acceptor. The emission spectrum of Cy3 has a good overlap with the excitation

spectrum of 5-ROX, leading to efficient energy transfer.
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Experimental Workflow for smFRET using 5-ROX
The following diagram illustrates a typical workflow for a single-molecule FRET experiment

involving protein labeling with 5-ROX.
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A typical workflow for a single-molecule FRET experiment.

Detailed Experimental Protocols
Protocol 1: Protein Labeling with 5-ROX NHS Ester
This protocol describes the labeling of a protein with 5-ROX NHS ester on primary amines. For

smFRET, the protein should be first labeled with a donor fluorophore (e.g., Cy3-maleimide on a

cysteine residue).

Materials:

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES)

5-ROX NHS ester (e.g., from a commercial supplier)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer (pH 8.3)

Gel filtration column (e.g., Sephadex G-25)

Reaction tubes
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Procedure:

Protein Preparation:

Ensure the protein is in an amine-free buffer (e.g., PBS or HEPES) at a concentration of at

least 2 mg/mL for efficient labeling.[11]

Adjust the pH of the protein solution to 8.3 using the 1 M sodium bicarbonate buffer. The

final concentration of bicarbonate should be around 100 mM.[11]

Dye Preparation:

Immediately before use, dissolve the 5-ROX NHS ester in anhydrous DMF or DMSO to a

concentration of 10 mg/mL.[11] Vortex thoroughly to ensure complete dissolution.

Labeling Reaction:

Add the dissolved 5-ROX NHS ester to the protein solution. A 5-10 fold molar excess of

the dye over the protein is a good starting point. The optimal ratio may need to be

determined empirically.

Mix gently by vortexing and incubate the reaction for 1-2 hours at room temperature,

protected from light.

Purification:

Separate the labeled protein from the unreacted dye using a gel filtration column pre-

equilibrated with the desired storage buffer.

Collect fractions and identify those containing the labeled protein by measuring

absorbance at 280 nm (for protein) and ~575 nm (for 5-ROX).

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified protein solution at 280 nm (A_280) and the

excitation maximum of 5-ROX (~575 nm, A_max).
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Calculate the protein concentration using the following formula, correcting for the

absorbance of 5-ROX at 280 nm: Protein Concentration (M) = (A_280 - (A_max * CF)) /

ε_protein where CF is the correction factor (A_280 of the dye / A_max of the dye, typically

~0.2-0.3 for rhodamine dyes) and ε_protein is the molar extinction coefficient of the protein

at 280 nm.

Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is

the molar extinction coefficient of 5-ROX.

The DOL is the ratio of the dye concentration to the protein concentration.

Protocol 2: Single-Molecule FRET Imaging using TIRF
Microscopy
This protocol outlines the imaging of a 5-ROX labeled protein for smFRET using Total Internal

Reflection Fluorescence (TIRF) microscopy.

Materials:

Labeled protein (typically at pM to nM concentrations)

TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3) and emission filters for

donor and acceptor channels.

Quartz slide and coverslip

PEG-passivated surface with biotin-neutravidin for immobilization

Imaging buffer:

40 mM HEPES, pH 7.5

150 mM KCl

10 mM MgCl₂

Oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and

0.8% w/v glucose)
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Triplet-state quencher (e.g., 1-2 mM Trolox)

Procedure:

Flow Chamber Assembly and Surface Passivation:

Assemble a flow chamber using a quartz slide and a coverslip with double-sided tape.[12]

Passivate the surface with a mixture of m-PEG and biotin-PEG to prevent non-specific

protein adsorption.[12]

Incubate with NeutrAvidin to create a binding surface for biotinylated molecules.[13]

Sample Immobilization:

Introduce the biotinylated, dual-labeled protein into the flow chamber at a low

concentration (e.g., 5-50 pM) to achieve single-molecule density on the surface.[13]

Incubate for a few minutes to allow binding to the neutravidin-coated surface.

Wash out unbound protein with the imaging buffer.

Imaging:

Place the flow chamber on the TIRF microscope.[14][15]

Excite the donor fluorophore (e.g., Cy3) with the appropriate laser (e.g., 532 nm). The

acceptor (5-ROX) is excited primarily through FRET.

Collect the fluorescence emission from both the donor and acceptor channels

simultaneously using a dichroic mirror and appropriate emission filters.

Record movies with a typical frame rate of 10-100 ms for a duration of several minutes to

capture the dynamics and photobleaching events.[16]

Data Analysis:
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Identify single molecules and extract the fluorescence intensity time traces for the donor

and acceptor channels.[13]

Calculate the apparent FRET efficiency (E_FRET) for each time point: E_FRET = I_A /

(I_A + γ * I_D) where I_A and I_D are the acceptor and donor intensities, and γ is a

correction factor for differences in quantum yields and detection efficiencies of the two

dyes.

Generate FRET efficiency histograms to identify different conformational states.

Use techniques like Hidden Markov Modeling to analyze the transitions between different

FRET states and determine the kinetics of the conformational changes.[12]

Signaling Pathway and Logical Relationship
Diagrams
Amine-Reactive Labeling Chemistry
The following diagram illustrates the chemical reaction between a 5-ROX NHS ester and a

primary amine on a protein.
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Reaction of 5-ROX NHS ester with a primary amine.
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This diagram explains the principle of single-molecule FRET.
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The principle of single-molecule FRET.

Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to single-molecule

imaging experiments with 5-ROX.

Table 1: Typical Experimental Parameters for smFRET
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Parameter Typical Value/Range Notes

Labeled Protein Concentration 5 - 100 pM

For surface immobilization to

achieve single-molecule

density.

Laser Power (at objective) 1 - 10 mW
For a 532 nm laser exciting the

donor (e.g., Cy3).[13]

Camera Exposure Time 10 - 100 ms
Balances time resolution with

signal-to-noise ratio.

Imaging Duration 1 - 5 minutes
Limited by photobleaching of

the fluorophores.

Oxygen Scavenger System Glucose Oxidase/Catalase

To reduce photobleaching by

removing dissolved oxygen.

[16]

Triplet State Quencher Trolox, β-mercaptoethanol

To reduce blinking by

quenching long-lived dark

states.[12]

Table 2: FRET Parameters for a Cy3-5-ROX Pair
(Illustrative)
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Parameter Estimated Value Notes

Förster Radius (R₀) 5.0 - 6.0 nm

The distance at which FRET

efficiency is 50%. This is an

estimate based on similar dye

pairs.

Typical Measured Distances 2 - 10 nm
The sensitive range for FRET

measurements.

FRET Efficiency (E_FRET) 0.1 - 0.9
Corresponds to the range of

measurable distances.

Correction Factor (γ) ~1.0

Depends on the specific setup

and needs to be determined

experimentally.

Conclusion
5-ROX is a valuable tool for single-molecule imaging, particularly as an acceptor in smFRET

experiments. Its favorable photophysical properties and well-established labeling chemistry

make it a reliable choice for studying the dynamics of proteins and other biomolecules. The

protocols and data presented here provide a comprehensive guide for researchers, scientists,

and drug development professionals to design and execute successful single-molecule imaging

experiments with 5-ROX. Careful optimization of labeling, imaging conditions, and data

analysis is crucial for obtaining high-quality, quantitative results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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